molecular formula C12H16N2O5S B11795269 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid

Cat. No.: B11795269
M. Wt: 300.33 g/mol
InChI Key: WWVVMNKMGDTERX-UHFFFAOYSA-N
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Description

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a carboxylic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 1-methyl-2-oxo-1,2-dihydropyridine with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with piperidine-3-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reactions: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context of its use, such as inhibiting a particular enzyme or activating a receptor.

Similar Compounds:

  • 1-Methyl-2-oxo-1,2-dihydropyridin-3-ylboronic acid
  • 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-ylmethyl-2-methyl-1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl-1H-indole-3-carboxamide

Comparison: Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and interact with diverse molecular targets, making it a versatile tool in scientific research.

Properties

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

1-(1-methyl-2-oxopyridin-3-yl)sulfonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O5S/c1-13-6-3-5-10(11(13)15)20(18,19)14-7-2-4-9(8-14)12(16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,16,17)

InChI Key

WWVVMNKMGDTERX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)S(=O)(=O)N2CCCC(C2)C(=O)O

Origin of Product

United States

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